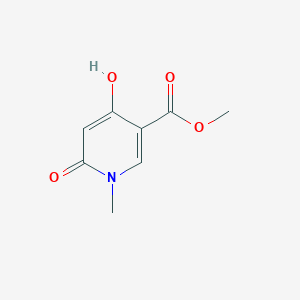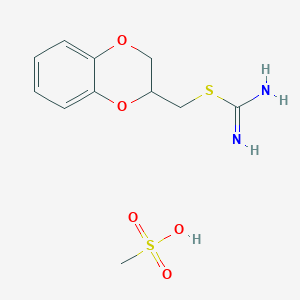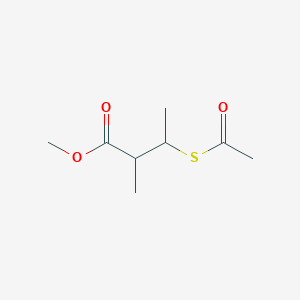
Methyl 3-acetylthio-2-methylbutanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-acetylthio-2-methylbutanoate” is represented by the InChI code1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 . This indicates that the compound has a complex structure with multiple functional groups. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds participate in various chemical reactions. For instance, Methyl Butanoate, a similar compound, is frequently used to represent the ester group of reactions in saturated methyl esters of large chains .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 190.26 .Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-acetylthio-2-methylbutanoate is a chemical compound that is primarily used in the fragrance and flavor industry . The primary targets of this compound are the olfactory receptors in the nose, which are responsible for the sense of smell. When inhaled, the compound interacts with these receptors, triggering a neural response that is interpreted by the brain as a specific scent.
Analyse Biochimique
Biochemical Properties
Methyl 3-acetylthio-2-methylbutanoate plays a significant role in biochemical reactions, particularly in enzymatic hydrolysis. It has been observed that the enzymatic hydrolysis of racemic 3-acetylthio-2-methylpropionic methyl ester, a related compound, is catalyzed by bovine pancreatic protease and Mucor javanicus lipase . These enzymes exhibit opposite enantioselectivity, leading to the production of enantiomerically enriched (S)-3-acetylthio-2-methylpropionic acid, a building block of captopril . This interaction highlights the compound’s importance in the synthesis of pharmaceutical intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with enzymes like bovine pancreatic protease and Mucor javanicus lipase suggests that it can modulate enzymatic activity and influence biochemical pathways. These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic hydrolysis of related compounds can lead to the production of enantiomerically enriched products , which may have different biological activities. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the enzymatic hydrolysis of related compounds highlights its importance in the synthesis of pharmaceutical intermediates and its potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 3-acetylsulfanyl-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5(8(10)11-4)6(2)12-7(3)9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXMTMQTHEBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)SC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

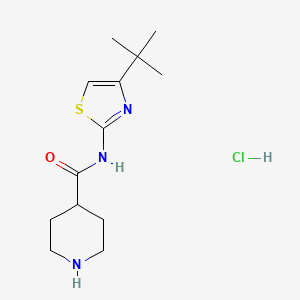
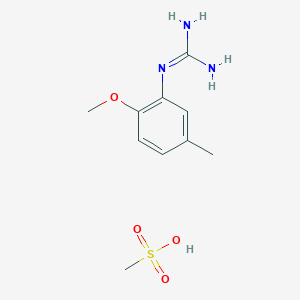
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)
